molecular formula C22H23NO4 B13086387 (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B13086387
M. Wt: 365.4 g/mol
InChI Key: HXTFRGDUGKDRBV-IBGZPJMESA-N
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Description

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected pyrrolidine derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a pyrrolidine ring substituted with two methyl groups at the 3-position and an Fmoc-protected amine at the 1-position (Figure 1). Key characteristics include:

  • Molecular Formula: C₂₂H₂₃NO₄ (based on stereoisomer data) .
  • Molecular Weight: ~365.42 g/mol (stereoisomer data) .
  • Applications: Serves as a chiral building block in solid-phase peptide synthesis (SPPS) to introduce constrained, hydrophobic residues into peptide chains .

The Fmoc group enhances solubility in organic solvents and enables orthogonal deprotection under basic conditions, making it compatible with standard peptide synthesis protocols .

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-22(2)11-12-23(19(22)20(24)25)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1

InChI Key

HXTFRGDUGKDRBV-IBGZPJMESA-N

Isomeric SMILES

CC1(CCN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Canonical SMILES

CC1(CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylpyrrolidine and 9H-fluoren-9-ylmethanol.

    Protection of Amino Group: The amino group of 3,3-dimethylpyrrolidine is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.

    Carboxylation: The protected amine is then carboxylated using a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

    Large-Scale Protection: Efficient protection of the amino group using Fmoc chloride.

    Optimized Carboxylation: Use of optimized carboxylation conditions to achieve high yield.

    Purification: Purification of the final product using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc protecting group using a base such as piperidine.

    Substitution: Substitution reactions at the carboxylic acid group to form esters or amides.

    Oxidation and Reduction: Oxidation and reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in a suitable solvent such as dimethylformamide (DMF).

    Substitution: Alcohols or amines in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions include deprotected amines, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

Fmoc-Dmp is characterized by its complex molecular structure, which includes:

  • Molecular Formula : C20H19NO4
  • Molecular Weight : 337.4 g/mol
  • Functional Groups : The compound features a fluorene moiety and a methoxycarbonyl group, contributing to its stability and reactivity in chemical reactions.

Peptide Synthesis

Fmoc-Dmp is predominantly used in solid-phase peptide synthesis (SPPS). Its role as a protecting group for amino acids allows chemists to selectively modify peptides without affecting other functional groups. The advantages include:

  • Stability : The Fmoc group is stable under basic conditions but can be easily removed under mild acidic conditions.
  • Compatibility : It is compatible with various coupling reagents used in peptide synthesis.

Drug Development

Recent studies have explored the potential of Fmoc-Dmp derivatives in drug design:

  • Anticancer Activity : Research indicates that certain Fmoc-Dmp analogs exhibit anticancer properties by inhibiting specific protein-protein interactions (PPIs) crucial for tumor growth. For instance, modifications to the Fmoc-Dmp scaffold have shown promising results against cancer cell lines by disrupting the interaction between fibroblast growth factor 14 (FGF14) and sodium channel Na v 1.6 .

Neuropharmacology

Fmoc-Dmp has been investigated for its effects on neurological pathways:

  • FGF14 Modulation : Compounds based on Fmoc-Dmp have been designed to modulate the activity of FGF14, which plays a significant role in neuronal signaling. This modulation could lead to new treatments for neurological disorders .

Synthesis of Peptidomimetics

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of peptidomimetics using Fmoc-Dmp as a key building block. The researchers designed compounds that mimic natural peptides but with enhanced stability and bioavailability .

CompoundStructureActivity
21aStructureLow micromolar inhibitory potency against FGF14
21bStructureImproved binding affinity for Na v 1.6
21cStructureEnhanced anticancer efficacy

Inhibitory Potency Studies

In another study focusing on the inhibition of protein-protein interactions, various Fmoc-Dmp derivatives were screened for their ability to inhibit the interaction between FGF14 and Na v 1.6. The results indicated that specific modifications significantly increased inhibitory potency .

Mechanism of Action

The mechanism of action of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide chain assembly. The deprotection step, involving the removal of the Fmoc group, allows for the subsequent coupling of amino acids to form the desired peptide sequence.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Classification and Key Differences

The compound is compared with analogs based on ring type, substituents, and stereochemistry (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Type Substituents Key Applications
Target: (R)-1-Fmoc-3,3-dimethylpyrrolidine-2-carboxylic acid Not explicitly listed C₂₂H₂₃NO₄ (inferred) ~365.42 Pyrrolidine 3,3-dimethyl, Fmoc-protected Peptide synthesis
(R)-1-Fmoc-pyrrolidine-3-carboxylic acid 193693-65-1 C₂₀H₁₉NO₄ 337.37 Pyrrolidine 3-carboxylic acid Peptide building block
(2S)-1-Fmoc-3,3-dimethylpyrrolidine-2-carboxylic acid 1982344-79-5 C₂₂H₂₃NO₄ 365.42 Pyrrolidine 3,3-dimethyl (stereoisomer) Research use
2-[4-(Fmoc)piperazin-1-yl]acetic acid 180576-05-0 C₂₁H₂₂N₂O₄ 366.41 Piperazine Acetic acid side chain Chemical synthesis
2-((1-Fmoc-3-methylazetidin-3-yl)oxy)acetic acid 1592739-14-4 C₂₁H₂₁NO₅ 367.40 Azetidine Methyl, oxyacetic acid Lab chemical

Biological Activity

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a fluorenylmethoxycarbonyl group, which is known to influence its biological interactions. Its structure can be summarized as follows:

  • Chemical Formula : C₁₉H₁₉NO₃
  • Molecular Weight : 305.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in inflammatory and autoimmune responses. Research has shown that it may act as an inhibitor of the interleukin-15 receptor (IL-15Rα), which plays a crucial role in various immune responses.

Inhibition of IL-15 Activity

A study highlighted the design and synthesis of small-molecule inhibitors targeting IL-15Rα, demonstrating that compounds similar to this compound effectively reduced IL-15 dependent peripheral blood mononuclear cell (PBMC) proliferation and cytokine secretion (TNF–α and IL–17) .

Table 1: Summary of Biological Assays

StudyAssay TypeConcentrationEffect Observed
PBMC Proliferation50 µMSignificant reduction in proliferation
Cytokine Secretion100 µMDecreased TNF–α and IL–17 levels
Structural AnalysisN/AIdentified key structural features for activity

Case Study 1: IL-15 Related Disorders

In a study focused on autoimmune disorders, the application of this compound demonstrated potential therapeutic effects by selectively blocking IL-15 signaling pathways. This approach indicated promise for treating conditions characterized by chronic inflammation .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of this compound revealed that it could be produced through a straightforward methodology involving Fmoc-protection strategies. The resulting compound exhibited favorable characteristics for further biological evaluation .

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